3-((Trifluoromethyl)thio)pyridin-2(3H)-one
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Overview
Description
3-((Trifluoromethyl)thio)pyridin-2(3H)-one is a chemical compound known for its unique structural properties and significant applications in various fields. The compound features a trifluoromethylthio group attached to a pyridinone ring, which imparts distinct chemical and physical characteristics.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((Trifluoromethyl)thio)pyridin-2(3H)-one typically involves the introduction of a trifluoromethylthio group to a pyridinone precursor. One common method includes the reaction of 2-pyridinone with trifluoromethylthiolating agents under controlled conditions. The reaction is often carried out in the presence of a base and a suitable solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form .
Chemical Reactions Analysis
Types of Reactions
3-((Trifluoromethyl)thio)pyridin-2(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions may lead to the formation of thiols or other reduced derivatives.
Substitution: The trifluoromethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired reaction, with temperature, solvent, and reaction time being critical factors .
Major Products Formed
Scientific Research Applications
3-((Trifluoromethyl)thio)pyridin-2(3H)-one has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of agrochemicals and materials with specialized properties
Mechanism of Action
The mechanism of action of 3-((Trifluoromethyl)thio)pyridin-2(3H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- 3-(Trifluoromethyl)pyridine-2-thiol
- 2-Mercaptopyrimidine
- 3,5-Bis(trifluoromethyl)benzenethiol
- 2-Mercaptopyridine
Uniqueness
3-((Trifluoromethyl)thio)pyridin-2(3H)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it particularly valuable in applications requiring these specific characteristics .
Properties
Molecular Formula |
C6H4F3NOS |
---|---|
Molecular Weight |
195.16 g/mol |
IUPAC Name |
3-(trifluoromethylsulfanyl)-3H-pyridin-2-one |
InChI |
InChI=1S/C6H4F3NOS/c7-6(8,9)12-4-2-1-3-10-5(4)11/h1-4H |
InChI Key |
DTHGKPGYTMNWMG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(C(=O)N=C1)SC(F)(F)F |
Origin of Product |
United States |
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